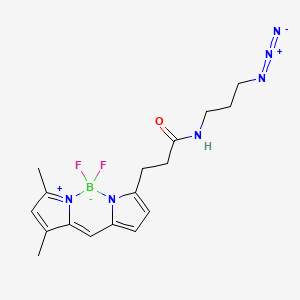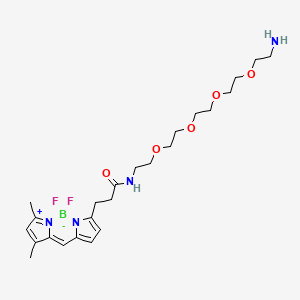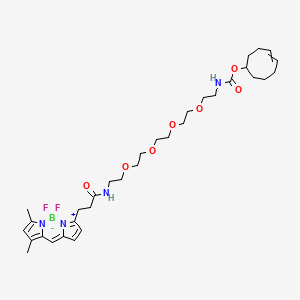
BGC20-1531Hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
BGC 20-1531 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the EP4 receptor and its role in various chemical pathways.
Biology: Helps in understanding the biological functions of the EP4 receptor in different physiological processes.
Medicine: Investigated for its potential therapeutic effects in treating migraine headaches and other conditions involving the EP4 receptor.
Industry: Utilized in the development of new drugs targeting the EP4 receptor
Wirkmechanismus
BGC 20-1531 hydrochloride exerts its effects by selectively binding to and antagonizing the prostaglandin E2 receptor subtype 4 (EP4). This inhibition prevents the activation of downstream signaling pathways that are involved in vasodilation and inflammation. The compound’s high selectivity for the EP4 receptor over other prostanoid receptors ensures targeted action with minimal off-target effects .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
BGC20-1531Hydrochloride plays a significant role in biochemical reactions by selectively antagonizing the prostanoid EP4 receptor. This compound exhibits high affinity and selectivity for the EP4 receptor, with a pKb value of 7.6 . It interacts with various enzymes, proteins, and other biomolecules, including ion channels and transporters, to inhibit the PGE2-induced vasodilation of middle cerebral and meningeal arteries . The nature of these interactions involves binding to the EP4 receptor, thereby blocking the downstream signaling pathways activated by PGE2.
Cellular Effects
This compound affects various types of cells and cellular processes by inhibiting the EP4 receptor. This inhibition influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound reduces PGE2-induced vasodilation, which can impact blood flow and cellular responses to inflammation . Additionally, it may affect the expression of genes involved in inflammatory responses and vascular tone regulation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the EP4 receptor, which prevents the activation of this receptor by PGE2. This binding inhibits the downstream signaling pathways that would normally be activated by EP4 receptor stimulation, such as those involving cyclic AMP (cAMP) and protein kinase A (PKA) . By blocking these pathways, this compound can reduce vasodilation and inflammation, contributing to its potential therapeutic effects in migraine research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under recommended storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro or in vivo studies may lead to sustained inhibition of EP4 receptor-mediated pathways, potentially resulting in prolonged anti-inflammatory and vasodilatory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits EP4 receptor activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, such as gastrointestinal disturbances or cardiovascular issues. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired inhibition of EP4 receptor activity.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, this compound may influence metabolic flux and metabolite levels by altering the activity of enzymes involved in prostaglandin synthesis and degradation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its affinity for specific transporters, such as those involved in prostaglandin transport . These interactions can affect the compound’s concentration in target tissues and its overall pharmacokinetic profile.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the plasma membrane, where it interacts with the EP4 receptor, or to intracellular compartments involved in prostaglandin signaling . This localization can influence the compound’s activity and function, as well as its ability to modulate EP4 receptor-mediated pathways.
Vorbereitungsmethoden
Die industrielle Produktion von BGC 20-1531 Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
BGC 20-1531 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen, um substituierte Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene (Chlor, Brom) und Nukleophile (Amine, Thiole).
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von BGC 20-1531 Hydrochlorid, die für weitere Forschung und Entwicklung verwendet werden können .
Wissenschaftliche Forschungsanwendungen
BGC 20-1531 Hydrochlorid hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um den EP4-Rezeptor und seine Rolle in verschiedenen chemischen Stoffwechselwegen zu untersuchen.
Biologie: Hilft beim Verständnis der biologischen Funktionen des EP4-Rezeptors in verschiedenen physiologischen Prozessen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Migräne-Kopfschmerzen und anderen Erkrankungen untersucht, die den EP4-Rezeptor betreffen.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den EP4-Rezeptor abzielen
Wirkmechanismus
BGC 20-1531 Hydrochlorid entfaltet seine Wirkung, indem es selektiv an den Prostaglandin-E2-Rezeptor-Subtyp 4 (EP4) bindet und diesen antagonisiert. Diese Hemmung verhindert die Aktivierung nachgeschalteter Signalwege, die an Vasodilatation und Entzündung beteiligt sind. Die hohe Selektivität der Verbindung für den EP4-Rezeptor gegenüber anderen Prostanoid-Rezeptoren sorgt für eine gezielte Wirkung mit minimalen Off-Target-Effekten .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Chlor-N-Cyclopentyl-2′-C-methyladenosin
- GW-493838
- MRS-1191
- APNEA HEMADO
- A2A-Rezeptor-Antagonist 2
- Xanthin-Amin-Konjugat-Hydrochlorid
- Nitrobenzylthioinosin
- Proxyphyllin
- PSB-1115 Kaliumsalz
- N6-Cyclopentyladenosin
Einzigartigkeit
BGC 20-1531 Hydrochlorid zeichnet sich durch seine hohe Affinität und Selektivität für den EP4-Rezeptor aus, mit einem pKb-Wert von 7,6. Diese Selektivität ist im Vergleich zu anderen ähnlichen Verbindungen deutlich höher, was sie zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S.ClH/c1-17-6-4-5-7-25(17)35(30,31)28-26(29)24-14-20(18(2)34-24)16-33-21-10-8-19(9-11-21)23-13-12-22(32-3)15-27-23;/h4-15H,16H2,1-3H3,(H,28,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHYZCXOFPPBMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(O2)C)COC3=CC=C(C=C3)C4=NC=C(C=C4)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-azidopropyl)-2-[4-[(E)-2-(2-fluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;fluoride](/img/structure/B605983.png)
![(6~{S})-8-(3-pyrimidin-4-yl-1~{H}-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B605987.png)







